N'-[(E)-(3-bromo-2-hydroxy-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylidene]furan-2-carbohydrazide
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Overview
Description
N’-[(E)-(3-bromo-2-hydroxy-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylidene]furan-2-carbohydrazide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
The synthesis of N’-[(E)-(3-bromo-2-hydroxy-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylidene]furan-2-carbohydrazide typically involves the condensation reaction between an aldehyde and a hydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The specific synthetic route and reaction conditions can vary, but a common method involves the use of 3-bromo-2-hydroxybenzaldehyde and furan-2-carbohydrazide as starting materials .
Chemical Reactions Analysis
N’-[(E)-(3-bromo-2-hydroxy-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Condensation: The compound can form Schiff bases with other aldehydes or ketones under appropriate conditions.
Scientific Research Applications
N’-[(E)-(3-bromo-2-hydroxy-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylidene]furan-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound has potential as an antimicrobial and antioxidant agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological macromolecules.
Industry: It can be used in the synthesis of other complex organic compounds and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-bromo-2-hydroxy-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylidene]furan-2-carbohydrazide involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological macromolecules such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar compounds to N’-[(E)-(3-bromo-2-hydroxy-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylidene]furan-2-carbohydrazide include:
N’-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]furan-2-carbohydrazide: This compound has a methoxy group instead of a tetrahydrodibenzo[b,d]furan moiety.
N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]furan-2-carbohydrazide: This compound has a hydroxy and methoxy group on the phenyl ring.
N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]naphthalene-2-carbohydrazide: This compound has a naphthalene moiety and two bromine atoms.
These similar compounds share structural features but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H15BrN2O4 |
---|---|
Molecular Weight |
403.2 g/mol |
IUPAC Name |
N-[(E)-(3-bromo-2-hydroxy-6,7,8,9-tetrahydrodibenzofuran-1-yl)methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C18H15BrN2O4/c19-12-8-15-16(10-4-1-2-5-13(10)25-15)11(17(12)22)9-20-21-18(23)14-6-3-7-24-14/h3,6-9,22H,1-2,4-5H2,(H,21,23)/b20-9+ |
InChI Key |
KYWDPWMOHXEBGV-AWQFTUOYSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C3=C(C(=C(C=C3O2)Br)O)/C=N/NC(=O)C4=CC=CO4 |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C(=C(C=C3O2)Br)O)C=NNC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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